![molecular formula C18H20N2O2 B5975033 N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly referred to as DBeQ, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases. This compound was first synthesized in 2006 and since then, it has been extensively studied for its mechanism of action and potential therapeutic benefits.
Mecanismo De Acción
DBeQ exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway, which is a signaling pathway that plays a key role in inflammation and immune responses. DBeQ specifically targets the IKKβ kinase, which is a key regulator of the NF-κB pathway. By inhibiting the activity of IKKβ, DBeQ prevents the activation of NF-κB and reduces inflammation and immune responses.
Biochemical and Physiological Effects
DBeQ has been shown to have a range of biochemical and physiological effects. In cancer cells, DBeQ inhibits the growth and proliferation of cancer cells and induces apoptosis. In neurodegenerative diseases, DBeQ reduces the accumulation of misfolded proteins and protects neurons from damage. In autoimmune disorders, DBeQ suppresses the activity of immune cells and reduces inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBeQ in lab experiments is its specificity for the IKKβ kinase, which allows for targeted inhibition of the NF-κB pathway. DBeQ is also relatively easy to synthesize and has good stability in solution. However, one limitation of using DBeQ in lab experiments is its relatively low potency compared to other inhibitors of the NF-κB pathway.
Direcciones Futuras
There are several future directions for research on DBeQ. One potential area of research is the development of more potent inhibitors of the NF-κB pathway that can be used in clinical settings. Another area of research is the investigation of the potential therapeutic applications of DBeQ in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBeQ and its effects on different cell types and tissues.
In conclusion, DBeQ is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of various diseases. Its specificity for the IKKβ kinase and its ability to inhibit the NF-κB pathway make it a valuable tool for studying the role of this pathway in disease. Further research is needed to fully understand the potential therapeutic applications of DBeQ and to develop more potent inhibitors of the NF-κB pathway.
Métodos De Síntesis
The synthesis of DBeQ involves a multi-step process that includes the reaction of 2,5-dimethylaniline with ethyl acetoacetate, followed by the reaction of the resulting product with benzoyl chloride. The final step involves the reaction of the obtained intermediate with methylamine to yield DBeQ.
Aplicaciones Científicas De Investigación
DBeQ has been extensively studied for its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth and proliferation of cancer cells by targeting the NF-κB pathway. In neurodegenerative disease research, DBeQ has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to suppress the activity of immune cells and reduce inflammation.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethylanilino)-1-oxopropan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXDYVNISRTDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(C)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,5-dimethylphenyl)amino]-1-oxopropan-2-yl}benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.